1-Bromo-4-ethoxy-2-isopropoxy-benzene
Description
1-Bromo-4-ethoxy-2-isopropoxy-benzene is a brominated aromatic ether featuring a benzene ring substituted with bromine (position 1), ethoxy (OCH₂CH₃, position 4), and isopropoxy (OCH(CH₃)₂, position 2) groups. This compound’s structure combines electron-withdrawing (bromine) and electron-donating (alkoxy) substituents, creating a unique electronic and steric profile. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where precise substitution patterns are critical .
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-4-ethoxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-4-13-9-5-6-10(12)11(7-9)14-8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
KJIQABGSJKSNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 1-bromo-4-ethoxy-2-isopropoxy-benzene and its analogs:
Key Observations:
- Molecular Weight: The target compound’s higher molecular weight (259.14 g/mol) reflects its two alkoxy groups, compared to mono-alkoxy analogs like 1-bromo-4-isopropoxy-benzene (215.09 g/mol).
- In contrast, 4-bromo-2-ethoxy-1-methylbenzene’s methyl group reduces steric bulk, favoring solubility .
Reactivity and Electronic Effects
- Electron Donation vs. Withdrawal : Alkoxy groups (ethoxy, isopropoxy) activate the benzene ring toward electrophilic substitution via electron donation, while bromine deactivates it. This competition creates regioselectivity challenges. For example, in 1-bromo-4-isopropoxy-benzene, bromine directs incoming electrophiles to the meta position relative to itself, but the target compound’s ethoxy group at position 2 may alter this pattern .
- Steric Hindrance : The isopropoxy group’s bulkiness in the target compound impedes reactions requiring planar transition states, unlike smaller analogs like 4-bromo-2-ethoxy-1-methylbenzene .
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